molecular formula C25H16Br2 B065576 2,7-Dibromo-9,9-diphenyl-9H-fluorene CAS No. 186259-63-2

2,7-Dibromo-9,9-diphenyl-9H-fluorene

Cat. No.: B065576
CAS No.: 186259-63-2
M. Wt: 476.2 g/mol
InChI Key: AJYDOCCGNIBJBY-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-diphenyl-9H-fluorene is a useful research compound. Its molecular formula is C25H16Br2 and its molecular weight is 476.2 g/mol. The purity is usually 95%.
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Biological Activity

2,7-Dibromo-9,9-diphenyl-9H-fluorene is an organic compound characterized by its unique structure that includes two bromine atoms at the 2 and 7 positions, and two phenyl groups at the 9 position of the fluorene core. This compound has garnered attention in various fields including organic electronics and medicinal chemistry due to its notable biological activities.

  • Molecular Formula : C25H17Br2
  • Molecular Weight : 421.31 g/mol
  • Structure : The presence of bromine enhances the compound's reactivity, particularly in substitution reactions, which can lead to diverse derivatives with potential biological applications.

The biological activity of this compound is primarily attributed to its interactions with biomolecules:

  • Fluorescence and Electron Delocalization : The compound exhibits high fluorescence properties due to its π-electron conjugation, which facilitates electron transfer processes essential for various biochemical pathways .
  • Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular functions such as signaling and gene expression.
  • Cellular Effects : Studies indicate that this compound can alter gene expression related to metabolic pathways, thereby impacting cellular homeostasis.

Antimicrobial and Anticancer Properties

Recent research has highlighted the potential of fluorene derivatives, including this compound, as antimicrobial and anticancer agents:

  • Antimicrobial Activity : In vitro studies have demonstrated that certain derivatives exhibit significant antimicrobial activity against multidrug-resistant strains. For example, compounds derived from fluorene structures have shown efficacy against Staphylococcus aureus and Escherichia coli with varying zones of inhibition .
  • Cytotoxicity Studies : The compound has been evaluated for cytotoxicity against various cancer cell lines including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Some derivatives have shown comparable or superior activity to established chemotherapeutics like Taxol .

Study on Fluorene Derivatives

A study synthesized a series of thiazolidinone and azetidinone derivatives based on the fluorene structure. These compounds were tested for their antimicrobial and anticancer activities:

CompoundTarget Cell LineIC50 (µg/mL)Zone of Inhibition (mm)
5gA5495011
5hMDA-MB-2314510
5jE. coli-10

The results indicated that certain derivatives exhibited significant biological activity, suggesting the potential for developing new therapeutic agents based on the fluorene scaffold .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular structure:

  • Absorption and Distribution : The compound's lipophilicity allows it to penetrate biological membranes effectively. Its distribution within tissues is facilitated by interactions with specific transport proteins.
  • Metabolism : The metabolic pathways involving this compound are complex and involve various enzymatic reactions that can lead to both activation and detoxification processes.
  • Excretion : Understanding the excretion pathways is crucial for evaluating the long-term effects of this compound in biological systems.

Properties

IUPAC Name

2,7-dibromo-9,9-diphenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Br2/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYDOCCGNIBJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587772
Record name 2,7-Dibromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186259-63-2
Record name 2,7-Dibromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, 2,7-dibromo-9-phenyl-9H-fluorene-9-ol is dissolved in benzene, and benzene containing concentrated sulfuric acid is added into the solution and react for one hour. After the solution is cooled down, sodium carbonate is added into the solution. Next, a chloroform extraction is performed, and the organic layer is washed two times by water and dried by magnesium sulfate. Next, the rotary concentrator is utilized to remove the solvent, then chloroform and methanol are utilized to initiate a recrystallization reaction and produce 2,7-di bromo-9,9-diphenylfluorene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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